molecular formula C18H15Br2N3O5S B12459429 2-(2,4-dibromophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

2-(2,4-dibromophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B12459429
M. Wt: 545.2 g/mol
InChI Key: ORMFDIZVKNNVNI-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of brominated phenoxy groups, oxazole rings, and sulfonamide linkages, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the bromination of phenol derivatives to introduce bromine atoms at specific positions. This is followed by the formation of the phenoxy group through etherification reactions. The oxazole ring is then synthesized through cyclization reactions involving appropriate precursors. Finally, the sulfonamide linkage is introduced through sulfonation reactions, followed by coupling with the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing catalysts to enhance reaction rates. Purification techniques such as recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2,4-Dibromophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the brominated phenoxy group can interact with cellular membranes, affecting their integrity and function. The oxazole ring may also play a role in binding to specific proteins or nucleic acids, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dibromophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide is unique due to its combination of brominated phenoxy, oxazole, and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C18H15Br2N3O5S

Molecular Weight

545.2 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H15Br2N3O5S/c1-11-8-17(22-28-11)23-29(25,26)14-5-3-13(4-6-14)21-18(24)10-27-16-7-2-12(19)9-15(16)20/h2-9H,10H2,1H3,(H,21,24)(H,22,23)

InChI Key

ORMFDIZVKNNVNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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